5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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Description
5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C13H11BrN4O and its molecular weight is 319.162. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds
Mode of Action
It’s known that similar compounds participate in reactions such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that “5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” may interact with its targets through bond formation or cleavage.
Biochemical Pathways
It’s known that similar compounds are involved in the synthesis of various organic compounds . This suggests that “this compound” may affect the pathways related to the synthesis or degradation of these compounds.
Pharmacokinetics
The compound’s density is reported to be 1622±006 g/cm3
Result of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may have a role in the synthesis or modification of these compounds.
Action Environment
Similar compounds have been used in various chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals may influence its action.
Biological Activity
5-Bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 583039-76-3) is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11BrN4O with a molecular weight of approximately 319.16 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom and a methoxyphenyl group, which contributes to its biological activity.
Property | Value |
---|---|
CAS Number | 583039-76-3 |
Molecular Formula | C₁₃H₁₁BrN₄O |
Molecular Weight | 319.16 g/mol |
Purity | 95% |
Storage Conditions | -20 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of appropriate pyrazole derivatives followed by substitution reactions to introduce the methoxyphenyl group. The overall yield reported for this synthesis can vary but is noted to be around 77% in some studies.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. A study focusing on pyrazolo[3,4-b]pyridine derivatives found that they can arrest the cell cycle and induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are crucial for cell cycle progression.
Key Findings:
- Cell Cycle Arrest: Compounds showed significant inhibition of cell cycle progression at G1/S and G2/M checkpoints.
- Induction of Apoptosis: Apoptosis assays indicated that these compounds could induce both early and late apoptosis in treated cancer cells, with total apoptosis rates reaching up to 42% in some cases.
Compound ID | Cell Line | Total Apoptosis (%) | CDK Inhibition |
---|---|---|---|
9a | HeLa | 42.19 | CDK2, CDK9 |
14g | MCF7 | 22.89 | CDK2, CDK9 |
Enzyme Inhibition
In addition to anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to purine bases suggests that it may interact with various kinases and other enzymes involved in cellular signaling pathways. Preliminary studies indicate that it possesses low inhibitory activity towards cytochrome P450 isoforms, which is favorable for reducing drug-drug interactions.
The proposed mechanism of action for this compound includes:
- Inhibition of CDKs: By binding to the active sites of CDK2 and CDK9, leading to cell cycle arrest.
- Induction of Apoptosis: Triggering apoptotic pathways through activation of caspases.
- Interaction with Kinases: Potentially mimicking purine bases like adenine and guanine due to structural similarities.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Study on HeLa Cells: Demonstrated significant apoptosis induction (total = 42.19%) when treated with compound 9a.
- MCF7 Cell Line Evaluation: Compound 14g exhibited total apoptosis rates of approximately 22.89%, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
5-bromo-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-19-8-4-2-7(3-5-8)11-10(14)6-9-12(15)17-18-13(9)16-11/h2-6H,1H3,(H3,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQEPWZKMRYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.